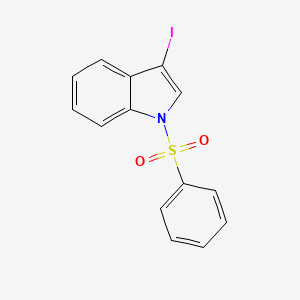
3-Iodo-1-(phenylsulfonyl)indole
Descripción general
Descripción
“3-Iodo-1-(phenylsulfonyl)indole” is a chemical compound used as a pharmaceutical intermediate . It is a pale cream to cream powder .
Synthesis Analysis
The synthesis of 3-Iodo-1-(phenylsulfonyl)indoles can be achieved through electrophilic substitution reactions of indoles . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis .
Chemical Reactions Analysis
The indole ring in 3-Iodo-1-(phenylsulfonyl)indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .
Physical And Chemical Properties Analysis
3-Iodo-1-(phenylsulfonyl)indole is a pale cream to cream powder . It is insoluble in water . It is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Masked 2,3-Diaminoindoles : A study has developed a three-step synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole, highlighting the compound's utility in generating unstable diaminoindoles, which can be trapped with α-dicarbonyl compounds to yield pyrazinoindoles (Mannes, Onyango, & Gribble, 2016).
- Synthesis of Furoindoles : Research has shown the preparation of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole, demonstrating a synthetic pathway that could be valuable in medicinal chemistry (Gribble, Jiang, & Liu, 2002).
- Copper-Catalyzed Cyclization : A synthetic route for creating 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via copper-catalyzed cyclization has been developed, showcasing the compound's versatility in introducing trifluoromethyl groups, which are significant in drug design (López et al., 2017).
Structural and Chemical Investigations
- Crystal Structures : Several studies have elucidated the crystal structures of 1-(phenylsulfonyl)indole derivatives, providing insight into their geometric and electronic properties, which are crucial for understanding their reactivity and potential applications in material science and pharmaceuticals (Jasinski, Rinderspacher, & Gribble, 2009).
- Organocuprate Nucleophiles : Research on bis(phenylsulfonyl)-1H-indole demonstrates its reactivity towards nucleophilic attack, particularly with organocuprate nucleophiles, highlighting its potential in synthetic organic chemistry for creating 3-substituted indoles (Gribble et al., 2010).
Safety And Hazards
Direcciones Futuras
The future directions for the study of 3-Iodo-1-(phenylsulfonyl)indole and similar compounds involve more economic and environmentally benign procedures, achieving enantioselectivity, and exploration of solid-phase methods applicable to combinatorial approaches in synthesis . The hope is that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWOZYEMLEJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448613 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(phenylsulfonyl)indole | |
CAS RN |
80360-14-1 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



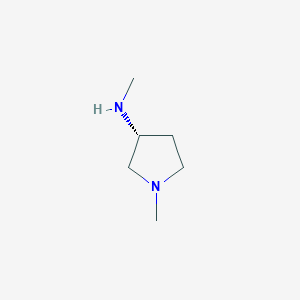
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
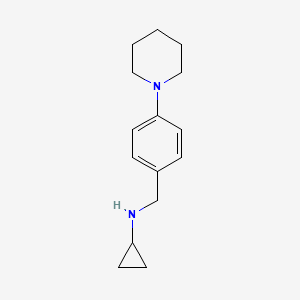
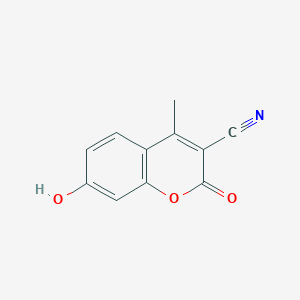

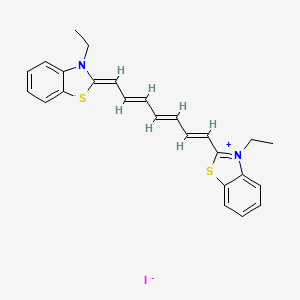
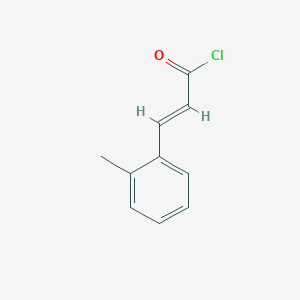
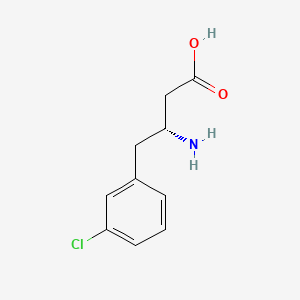
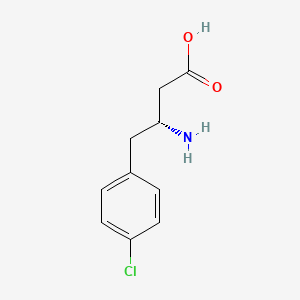
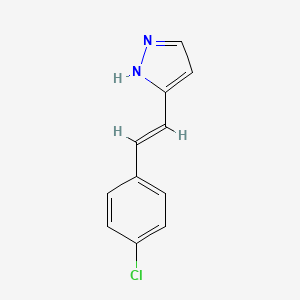

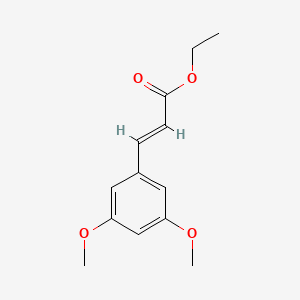
![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)